

# HMN-176: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**HMN-176** is a potent, orally bioavailable stilbene derivative with significant antitumor activity. As an active metabolite of the prodrug HMN-214, it has demonstrated efficacy in overcoming multidrug resistance, a major challenge in cancer chemotherapy. This technical guide provides an in-depth overview of the chemical properties and stability of **HMN-176**, along with detailed experimental protocols and a summary of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel anticancer agents.

## **Chemical Properties**

**HMN-176**, with the chemical name (E)-4-(2-((4-Methoxyphenyl)sulfonamido)styryl)pyridine 1-oxide, is a synthetic compound belonging to the stilbene class.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.

#### Identification



Property	Value	Reference(s)
IUPAC Name	(E)-4-(2-((4- Methoxyphenyl)sulfonamido)st yryl)pyridine 1-oxide	[2]
CAS Number	173529-10-7	[2][3][4]
Synonyms	HMN 176, HMN176	[2]

**Physicochemical Properties** 

Property	- Value	Reference(s)
Molecular Formula	C20H18N2O4S	[2][3]
Molecular Weight	382.43 g/mol	[2]
Appearance	White to off-white solid powder	[5][6]
Melting Point	Data not available	_
рКа	Data not available	
Solubility	Soluble in DMSO (≥ 30 mg/mL); Soluble in DMF (10 mg/mL)	[7]
UV max (λmax)	239, 343 nm	

## **Stability and Storage**

Proper handling and storage of **HMN-176** are crucial to maintain its integrity and activity for research purposes.

## **Storage Conditions**



Condition	Duration	Reference(s)
Powder at -20°C	3 years	[6][8]
Powder at 4°C	2 years	[8]
In Solvent at -80°C	1 year	[6][9]
In Solvent at -20°C	6 Months	[10]

## **Stability Profile**

Detailed forced degradation studies examining the stability of **HMN-176** under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal degradation are not extensively available in the public domain. Such studies are critical for understanding its degradation pathways and identifying potential degradants.

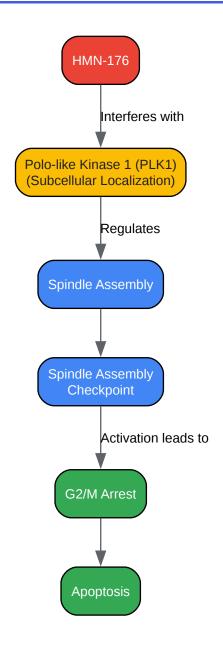
#### **Mechanism of Action**

**HMN-176** exerts its antitumor effects through a dual mechanism of action, primarily by interfering with mitotic progression and by reversing multidrug resistance.

## **Interference with Mitotic Progression via PLK1**

**HMN-176** is known to interfere with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[5][9][10] It does not directly inhibit the kinase activity of PLK1 but rather disrupts its normal subcellular localization.[10] This interference leads to defects in spindle assembly, causing a delay in the satisfaction of the spindle assembly checkpoint and ultimately inducing mitotic arrest at the G2/M phase.[2][10]





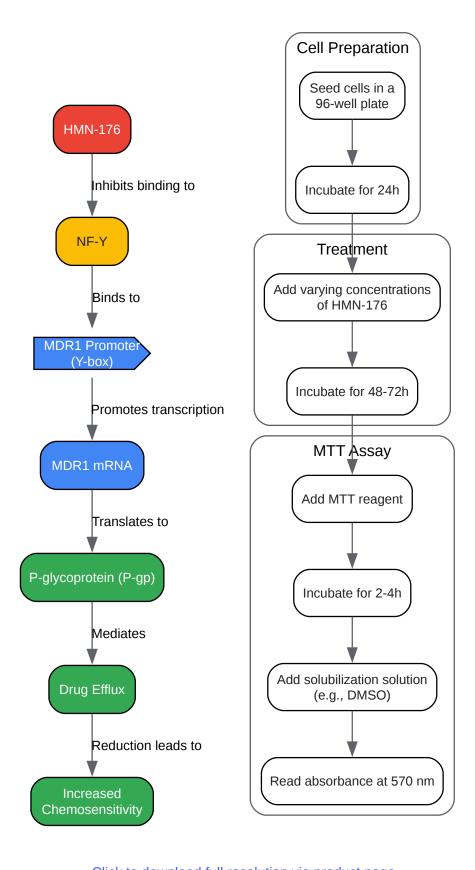
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**HMN-176** Interference with PLK1 Function.

### **Reversal of Multidrug Resistance via NF-Y**

A significant aspect of **HMN-176**'s activity is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells.[1][11] This is achieved by targeting the transcription factor NF-Y (Nuclear Factor Y).[1] **HMN-176** inhibits the binding of NF-Y to the Y-box element in the promoter region of the MDR1 gene.[1] This inhibition leads to the downregulation of MDR1 mRNA and its protein product, P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[1]





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#### References

- 1. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. HMN-176 | PLK抑制剂 | MCE [medchemexpress.cn]
- 6. HMN-176|T3643|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 7. HMN 176 | 173529-10-7 [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HMN-176 | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
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